molecular formula C25H26ClN3O3 B2441513 N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941872-35-1

N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2441513
CAS No.: 941872-35-1
M. Wt: 451.95
InChI Key: ZBCDXIDZXIBNSE-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.
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Scientific Research Applications

Sigma-1 Receptor Antagonism and Neuropathic Pain

Research on compounds structurally similar to N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, such as selective sigma-1 receptor (σ1R) antagonists, has demonstrated efficacy in models of nociceptive and neuropathic pain. For instance, E-52862 (S1RA), a novel selective σ1R antagonist, showed potential in alleviating sensory signs of diabetic neuropathy in Zucker diabetic fatty rats, a type 2 diabetes model (Paniagua et al., 2016).

Palladium-Catalyzed Dearomatization

Density functional theory (DFT) studies have been conducted on reactions involving compounds similar to the queried chemical, focusing on palladium-catalyzed dearomatization reactions. These studies help understand the mechanisms behind the formation of complex organic structures, which are relevant in synthesizing pharmaceuticals and materials (Xie et al., 2013).

Synthesis of Naphthylthioacetic Acids

Another research avenue involves the synthesis of naphthylthioacetic acids amides, showcasing methods for creating naphthalene derivatives. Such derivatives have applications in various chemical syntheses, highlighting the versatility of naphthalene-based compounds in organic chemistry (Yekhlef et al., 2016).

Antimicrobial and Molecular Docking Studies

Research on derivatives containing naphthalene and morpholine units has shown potential antimicrobial properties. Molecular docking studies of such compounds indicate their utility in developing new antimicrobial agents, demonstrating how structural modifications can influence biological activity (Ranjith et al., 2014).

Inhibition of ERK2 and Cytotoxicity

Compounds with naphthalene and morpholine components have been synthesized and evaluated for their ability to inhibit extracellular signal-regulated kinase 2 (ERK2), showing considerable antineoplastic activity. Such studies are crucial in the search for new cancer therapeutics (Aly et al., 2018).

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c1-17-9-10-19(15-22(17)26)28-25(31)24(30)27-16-23(29-11-13-32-14-12-29)21-8-4-6-18-5-2-3-7-20(18)21/h2-10,15,23H,11-14,16H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDXIDZXIBNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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